molecular formula C14H11ClO2S B6401982 2-Chloro-4-(2-methylthiophenyl)benzoic acid CAS No. 1237089-82-5

2-Chloro-4-(2-methylthiophenyl)benzoic acid

Cat. No.: B6401982
CAS No.: 1237089-82-5
M. Wt: 278.8 g/mol
InChI Key: DJQIHQHTTGAOQN-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methylthiophenyl)benzoic acid is an organic compound with the molecular formula C14H11ClO2S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a 2-methylthiophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methylthiophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include steps for the purification of the product, such as recrystallization or chromatography, to ensure the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide), solvents (dimethylformamide).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperoxybenzoic acid), solvents (acetonitrile).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether).

Major Products

    Substitution: Substituted benzoic acid derivatives.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl alcohol derivatives.

Scientific Research Applications

2-Chloro-4-(2-methylthiophenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methylthiophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(2-methylphenyl)benzoic acid: Similar structure but lacks the sulfur atom.

    4-(2-Methylthiophenyl)benzoic acid: Similar structure but lacks the chlorine atom.

    2-Chloro-4-(2-thiophenyl)benzoic acid: Similar structure but lacks the methyl group.

Uniqueness

2-Chloro-4-(2-methylthiophenyl)benzoic acid is unique due to the presence of both the chlorine atom and the 2-methylthiophenyl group, which can impart distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, solubility, and potential interactions with biological targets.

Properties

IUPAC Name

2-chloro-4-(2-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c1-18-13-5-3-2-4-10(13)9-6-7-11(14(16)17)12(15)8-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQIHQHTTGAOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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